molecular formula C15H23N5O3 B2749175 8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 476668-38-9

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2749175
CAS No.: 476668-38-9
M. Wt: 321.381
InChI Key: BNTLKTMOXUZDPF-UHFFFAOYSA-N
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Description

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex chemical compound with a unique structure that allows for diverse molecular interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the introduction of the diethylamino group, the methylation of the purine ring, and the addition of the 3-oxobutan-2-yl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of products.

Scientific Research Applications

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
  • 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its diethylamino group and 3-oxobutan-2-yl moiety differentiate it from similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-7-19(8-2)14-16-12-11(20(14)9(3)10(4)21)13(22)18(6)15(23)17(12)5/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLKTMOXUZDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1C(C)C(=O)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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